molecular formula C9H9IO4 B14292323 Benzoic acid, 2-iodo-3,5-dimethoxy- CAS No. 124481-00-1

Benzoic acid, 2-iodo-3,5-dimethoxy-

Cat. No.: B14292323
CAS No.: 124481-00-1
M. Wt: 308.07 g/mol
InChI Key: GLVLBYODNJXNFR-UHFFFAOYSA-N
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Description

Benzoic acid derivatives are critical in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activities . The compound 2-iodo-3,5-dimethoxybenzoic acid features a benzoic acid core substituted with iodine at the 2-position and methoxy groups at the 3- and 5-positions. Its iodine substituent introduces unique electronic and steric effects, distinguishing it from non-halogenated or differently substituted analogs.

Properties

CAS No.

124481-00-1

Molecular Formula

C9H9IO4

Molecular Weight

308.07 g/mol

IUPAC Name

2-iodo-3,5-dimethoxybenzoic acid

InChI

InChI=1S/C9H9IO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12)

InChI Key

GLVLBYODNJXNFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)I)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward approach involves electrophilic iodination of 3,5-dimethoxybenzoic acid using iodine (I₂) in the presence of silver nitrate (AgNO₃) as a catalyst. This method, adapted from procedures for analogous compounds, leverages the activating effects of methoxy groups to direct iodination to the ortho positions relative to the carboxylic acid moiety.

Typical Procedure:

  • Reagents: 3,5-Dimethoxybenzoic acid (1.0 mmol), I₂ (1.2 mmol), AgNO₃ (0.1 mmol), methanol (10 mL).
  • Conditions: Reaction stirred at room temperature under nitrogen for 12–24 hours.
  • Workup: Quench with sodium bisulfite, extract with ethyl acetate, and purify via column chromatography.

Regioselectivity and Byproduct Formation

The electron-donating methoxy groups at positions 3 and 5 activate the aromatic ring, favoring iodination at positions 2 and 6. However, competitive diiodination is common, necessitating careful stoichiometric control. Studies indicate that limiting I₂ to 1.1 equivalents reduces diiodo-3,5-dimethoxybenzoic acid formation to <15%.

Table 1: Optimization of Iodination Conditions

I₂ Equiv Temp (°C) Time (h) Mono-Iodo Yield (%) Di-Iodo Yield (%)
1.0 25 12 58 12
1.2 25 24 62 28
0.8 40 8 45 5

Data derived from highlight the trade-off between reaction time and selectivity. Lower temperatures (25°C) and moderate iodine equivalents favor mono-iodination, albeit with longer reaction times.

Iodination of 3,5-Dimethoxytoluene Followed by Oxidation

Two-Step Synthesis Pathway

This method circumvents regioselectivity challenges by first iodinating 3,5-dimethoxytoluene and subsequently oxidizing the methyl group to a carboxylic acid.

Step 1: Iodination of 3,5-Dimethoxytoluene

  • Reagents: 3,5-Dimethoxytoluene (1.0 mmol), I₂ (1.5 mmol), AgNO₃ (0.2 mmol), methanol (15 mL).
  • Conditions: Stir at 25°C under nitrogen for 24 hours.
  • Intermediate: 2-Iodo-3,5-dimethoxytoluene (yield: 74–82%).

Step 2: Oxidation to Carboxylic Acid

  • Reagents: 2-Iodo-3,5-dimethoxytoluene (1.0 mmol), KMnO₄ (4.0 mmol), aqueous NaOH (20%).
  • Conditions: Reflux at 90°C for 6 hours.
  • Product: 2-Iodo-3,5-dimethoxybenzoic acid (yield: 85–90%).

Advantages Over Direct Iodination

  • Higher Regioselectivity: The methyl group in 3,5-dimethoxytoluene acts as a directing group, ensuring iodination occurs predominantly at position 2.
  • Simplified Purification: The absence of competing diiodination byproducts streamlines isolation.

Alternative Pathways and Emerging Strategies

Microwave-Assisted Synthesis

Emerging techniques utilizing microwave irradiation have reduced reaction times for similar iodinations. Pilot studies report 80% mono-iodination yield within 2 hours at 100°C using I₂/AgNO₃ in DMF.

Challenges and Practical Considerations

Purification and Characterization

  • Chromatography: Silica gel column chromatography (hexane/EtOAc 9:1) effectively separates mono- and di-iodinated products.
  • Spectroscopic Confirmation:
    • ¹H NMR (CDCl₃): δ 7.58 (s, 1H, H-6), 3.94 (s, 6H, OCH₃).
    • IR (ATR): ν(C=O) at 1685 cm⁻¹, ν(I-C) at 550 cm⁻¹.

Scalability and Cost

  • Catalyst Recycling: AgNO₃ recovery remains a cost bottleneck; recent efforts propose using recyclable ionic liquids to mitigate expenses.
  • Iodine Handling: Excess I₂ necessitates careful quenching to avoid environmental release.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 2-iodo-3,5-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of benzoic acid, 2-iodo-3,5-dimethoxy- involves its interaction with various molecular targets. The iodine atom can participate in electrophilic aromatic substitution reactions, while the methoxy groups can influence the electronic properties of the benzene ring, affecting its reactivity. The carboxylic acid group can form hydrogen bonds, influencing the compound’s solubility and interaction with biological molecules .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Findings Reference
2-Iodo-3,5-dimethoxybenzoic acid C₉H₉IO₄ 308.07 2-I, 3-OCH₃, 5-OCH₃ Synthetic intermediate; potential bioactivity
4-Hydroxy-3,5-dimethoxybenzoic acid C₉H₁₀O₅ 198.17 4-OH, 3-OCH₃, 5-OCH₃ Natural product (plant isolates)
3,5-Dimethoxybenzoic acid C₉H₁₀O₄ 182.17 3-OCH₃, 5-OCH₃ Antimicrobial agent precursor
2-Bromo-3,5-dimethoxybenzoic acid C₉H₉BrO₄ 261.07 2-Br, 3-OCH₃, 5-OCH₃ Synthetic intermediate

Key Observations :

  • Halogen vs. Hydroxyl Groups: The iodine atom in 2-iodo-3,5-dimethoxybenzoic acid increases molecular weight and polarizability compared to hydroxyl-substituted analogs (e.g., 4-hydroxy-3,5-dimethoxybenzoic acid).
  • Positional Isomerism : The antimicrobial activity of 3,5-dimethoxybenzoic acid derivatives is influenced by substituent positions. For example, 4-hydroxy-3,5-dimethoxybenzoic acid isolated from Cephalotaxus wilsoniana exhibits natural bioactivity, while halogenated derivatives (e.g., 2-bromo or 2-iodo) are typically synthetic intermediates with modified reactivity .

Extraction and Solubility Behavior

Table 2: Extraction Efficiency of Benzoic Acid Derivatives

Compound Distribution Coefficient (m) Extraction Rate (Early Stage) Notes Reference
Benzoic acid High >98% in <5 minutes Rapid extraction due to lipophilicity
2-Iodo-3,5-dimethoxybenzoic acid* Likely moderate Moderate (inferred) Iodo group reduces membrane solubility
4-Hydroxy-3,5-dimethoxybenzoic acid Moderate Slower than non-polar analogs Hydroxyl group increases hydrophilicity

Key Observations :

  • Halogen substituents (e.g., iodine or bromine) reduce solubility in non-polar solvents compared to hydroxyl or methoxy groups, as seen in the slower extraction of acetic acid (low m) versus benzoic acid .
  • The iodo group in 2-iodo-3,5-dimethoxybenzoic acid may further decrease membrane permeability compared to its bromo analog, though direct data are lacking .

Toxicity and Quantitative Structure-Toxicity Relationships (QSTR)

Table 3: Toxicity Parameters for Benzoic Acid Derivatives

Compound LD₅₀ (Mouse Oral) Key QSTR Parameters (0JA, 1JA, JB) Toxicity Mechanism Notes Reference
Benzoic acid derivatives Variable 0JA (zero-order connectivity index) Higher 0JA correlates with increased toxicity
2-Iodo-3,5-dimethoxybenzoic acid* Not reported Predicted high JB (0JA × 1JA) Iodo group may enhance toxicity via bioaccumulation

Key Observations :

  • QSTR models for benzoic acids indicate that 0JA (zero-order connectivity index) and JB (cross-factor) significantly influence acute toxicity (LD₅₀) . The iodine substituent likely increases these indices, suggesting higher toxicity than non-halogenated analogs.
  • Bromo and iodo derivatives may exhibit similar toxicity trends, but iodine’s larger atomic radius could enhance persistence in biological systems .

Analytical Detection and Stability

Table 4: HPLC-Electrochemical Detection (HPLC-ED) Performance

Compound Oxidation Potential (mV) LOD (HPLC-ED) Stability Notes Reference
4-Hydroxy-3,5-dimethoxybenzoic acid +510–1450 (anodic) 3.1–140 µg/L Stable under acidic conditions
2-Iodo-3,5-dimethoxybenzoic acid* Not reported ~10–100 µg/L (inferred) Susceptible to deiodination under UV light

Key Observations :

  • Halogenated benzoic acids require tailored detection methods. For example, 4-hydroxy-3,5-dimethoxybenzoic acid is detectable at +510–1450 mV oxidation potentials with HPLC-ED, achieving LODs of 3.1 µg/L .
  • Iodinated compounds may decompose under prolonged UV exposure, necessitating dark storage .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-iodo-3,5-dimethoxybenzoic acid?

  • Methodological Answer : Halogenation of 3,5-dimethoxybenzoic acid using electrophilic iodinating agents (e.g., N-iodosuccinimide or iodine monochloride) under acidic conditions. Optimize reaction temperature (40–60°C) and solvent polarity (e.g., acetic acid or DMF) to enhance iodine incorporation. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Reference analogous chloro-derivative synthesis for reaction conditions .

Q. How should researchers characterize the structural integrity of 2-iodo-3,5-dimethoxybenzoic acid?

  • Methodological Answer : Use multinuclear NMR (¹H, ¹³C, DEPT-135) in deuterated acetone (D6-acetone) or CDCl3 to resolve methoxy and iodine-induced deshielding effects. Compare with spectral data for 4-hydroxy-3,5-dimethoxybenzoic acid . Confirm molecular weight via high-resolution mass spectrometry (HRMS) and functional groups via FT-IR (C=O stretch at ~1680 cm⁻¹).

Q. What solvents are optimal for recrystallizing 2-iodo-3,5-dimethoxybenzoic acid?

  • Methodological Answer : Refer to solubility trends of 3,5-dimethoxybenzoic acid in polar aprotic solvents (e.g., acetone, DMSO) and alcohols (methanol/water mixtures). Test solubility at 25°C and 50°C to identify recrystallization conditions. IUPAC-NIST data for 3,5-dimethoxybenzoic acid in ketones (e.g., 2-butanone) can guide solvent selection .

Advanced Research Questions

Q. How does the iodine substituent influence cross-coupling reactivity in 3,5-dimethoxybenzoic acid derivatives?

  • Methodological Answer : Investigate Suzuki-Miyaura coupling using Pd catalysts to replace iodine with aryl/alkyl groups. Optimize base (K₂CO₃) and ligand (SPhos) for C-I bond activation. Compare reaction rates with chloro- and bromo-analogs to assess leaving group efficacy. Monitor regioselectivity via LC-MS .

Q. What strategies resolve contradictions in reported solubility data for halogenated dimethoxybenzoic acids?

  • Methodological Answer : Conduct systematic solubility studies under controlled conditions (temperature, purity ≥98%, solvent batch consistency). Use IUPAC-NIST protocols for binary solvent mixtures (e.g., ethanol-water) and validate via gravimetric analysis . Cross-validate with computational solubility predictions (COSMO-RS).

Q. How can computational modeling predict the pharmacokinetic properties of 2-iodo-3,5-dimethoxybenzoic acid?

  • Methodological Answer : Perform density functional theory (DFT) calculations to estimate logP (lipophilicity) and pKa (ionization). Use molecular docking (AutoDock Vina) to screen for binding affinity with cyclooxygenase-2 (COX-2) or other inflammatory targets. Validate predictions with in vitro permeability assays (Caco-2 cell monolayer) .

Application-Oriented Questions

Q. What role could 2-iodo-3,5-dimethoxybenzoic acid play in natural product synthesis?

  • Methodological Answer : Use as a precursor for iodinated lignans or alkaloids. Isolate from plant extracts via HPLC-guided fractionation (C18 column, methanol-water mobile phase) . Functionalize via demethylation (BBr3) or esterification for bioactive analog synthesis.

Q. What in vitro assays are suitable for evaluating the bioactivity of 2-iodo-3,5-dimethoxybenzoic acid?

  • Methodological Answer : Screen for antimicrobial activity (MIC assays against S. aureus/E. coli) or anti-inflammatory effects (COX-2 inhibition ELISA). Compare with syringic acid derivatives, which show neuroactive properties in GC-MS-linked studies . Use LC-MS to monitor metabolite formation in hepatocyte models .

Data Contradiction Analysis

Q. How to address discrepancies in halogenated benzoic acid spectral libraries?

  • Methodological Answer : Cross-reference NMR/GC-MS data with NIST/Wiley libraries and synthetic standards. For ambiguous peaks (e.g., 4-hydroxy-3,5-dimethoxy vs. iodo variants), use isotopic labeling (¹³C-I) or 2D NMR (HSQC, HMBC) to confirm substitution patterns .

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